Ethyl-(2-methyl-pyrimidin-4-ylmethyl)-amine

Vue d'ensemble

Description

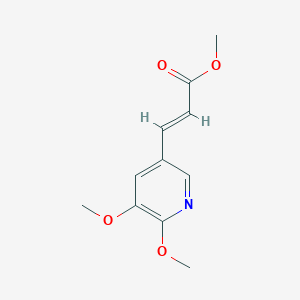

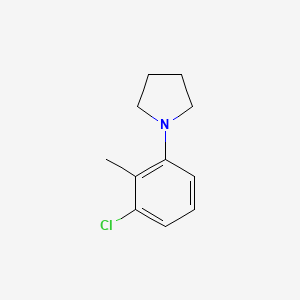

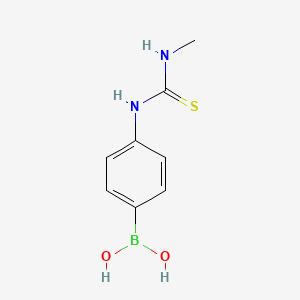

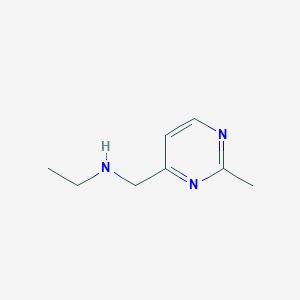

Ethyl-(2-methyl-pyrimidin-4-ylmethyl)-amine , also known by its chemical formula C₉H₁₃N₃ , is a synthetic organic compound. It belongs to the class of pyrimidine derivatives and contains an ethyl group attached to the 2-position of the pyrimidine ring. This compound has garnered interest due to its potential applications in various fields, including pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of Ethyl-(2-methyl-pyrimidin-4-ylmethyl)-amine involves several steps. One common approach is the condensation reaction between 2-methyl-4-pyrimidinyl aldehyde and ethylamine . The reaction proceeds under suitable conditions (such as reflux in an appropriate solvent) to yield the desired product. Researchers have explored variations of this synthetic route, optimizing reaction conditions and exploring alternative reagents.

Molecular Structure Analysis

The molecular structure of Ethyl-(2-methyl-pyrimidin-4-ylmethyl)-amine consists of a pyrimidine ring with an ethyl group attached to the 2-position. The nitrogen atom at the 4-position bears the methyl group. The compound’s three-dimensional arrangement influences its properties, reactivity, and biological interactions.

Chemical Reactions Analysis

- Alkylation : The ethyl group can undergo alkylation reactions, leading to the modification of the compound’s properties.

- Reductive Amination : Ethyl-(2-methyl-pyrimidin-4-ylmethyl)-amine can participate in reductive amination reactions, forming secondary amines.

- Acetylation : The nitrogen atom in the pyrimidine ring may react with acetylating agents, resulting in acetylated derivatives.

Physical And Chemical Properties Analysis

- Melting Point : The compound’s melting point lies within a specific range, which can vary based on the crystalline form.

- Solubility : Ethyl-(2-methyl-pyrimidin-4-ylmethyl)-amine exhibits solubility in various solvents, affecting its practical use.

- Stability : Stability under different conditions (e.g., temperature, pH) is crucial for its storage and handling.

Applications De Recherche Scientifique

Catalysis and Organic Synthesis

Ethyl-(2-methyl-pyrimidin-4-ylmethyl)-amine, as part of the pyrimidine family, plays a crucial role in the field of catalysis and organic synthesis. A review highlighted the significant use of hybrid catalysts in synthesizing pyranopyrimidine cores, essential precursors in the pharmaceutical and medicinal industries. The structural complexity of 5H-pyrano[2,3-d]pyrimidine scaffolds poses a challenge in development, but hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been employed to overcome these difficulties. The review focuses on the broader catalytic applications for developing lead molecules in this context (Parmar, Vala, & Patel, 2023).

Understanding the Toxicity and Environmental Impact

Another research avenue involves studying the toxicity and environmental impact of compounds related to ethyl-(2-methyl-pyrimidin-4-ylmethyl)-amine. A study on food-derived heterocyclic amines (HAs) investigates their role in breast cancer. These compounds, found in meats cooked by ordinary methods, have been shown to be mammary carcinogens in rodent models. The review discusses the need for more research on the interaction between HAs and other dietary factors with respect to mammary carcinogenesis, providing insight into potential health risks (Snyderwine, 1994).

Analytical Techniques in Food Safety

Ethyl-(2-methyl-pyrimidin-4-ylmethyl)-amine and related compounds are also central in food safety research. A review discusses the analysis of PhIP (a heterocyclic aromatic amine) and its phase I and phase II metabolites in biological matrices, foodstuff, and beverages. The review emphasizes that liquid chromatography coupled to mass spectrometry is preferred for qualitative and quantitative analysis of PhIP and its metabolites, highlighting the importance of these analytical techniques in understanding the carcinogenic or detoxification products of PhIP in various matrices (Teunissen, Rosing, Schinkel, Schellens, & Beijnen, 2010).

Review of Specific Compounds

Studies also focus on the review of specific compounds related to ethyl-(2-methyl-pyrimidin-4-ylmethyl)-amine and their impacts. For instance, the review on the genotoxicity of 1-Ethyl-1-nitrosourea (ENU) provides a comprehensive understanding of the mutagenic and carcinogenic effects of ENU, offering insights into its mechanisms and potential as a research tool for understanding chemical mutagenesis in mouse germ cells (Shibuya & Morimoto, 1993).

Safety And Hazards

- Toxicity : Assessments of acute and chronic toxicity are essential to determine safe handling practices.

- Flammability : Evaluate its flammability and explosion hazards.

- Environmental Impact : Consider its impact on the environment during production and disposal.

Orientations Futures

- Biological Activity : Investigate potential pharmacological activities, such as antimicrobial or anticancer properties.

- Derivatives : Explore structural modifications to enhance desired properties.

- Industrial Applications : Assess its feasibility in industrial processes.

Propriétés

IUPAC Name |

N-[(2-methylpyrimidin-4-yl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-3-9-6-8-4-5-10-7(2)11-8/h4-5,9H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOMWIYXVMIKJAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=NC(=NC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl-(2-methyl-pyrimidin-4-ylmethyl)-amine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.